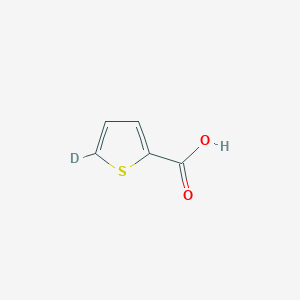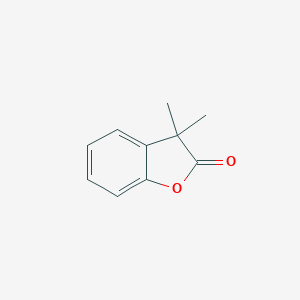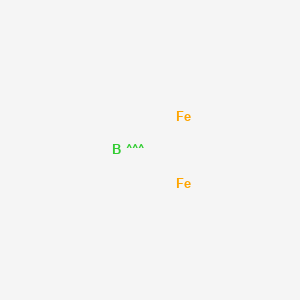
Iron boride (Fe2B)
Descripción general
Descripción
Iron boride (Fe2B) is a grey powder that is insoluble in water . It is formed during the boriding of steel, and the iron boride formed on the surface of the steel usually has good adherence and impact strength .
Synthesis Analysis
Crystals of iron borides FeB and Fe2B were obtained from two different high-temperature synthesis routes, in combined copper/gallium flux and under high-pressure conditions . The two known phases, α-FeB and β-FeB, were synthesized in molten salts at 600 and 1100 °C, respectively .Molecular Structure Analysis
FeB contains zig-zag chains of boron atoms in which the boron atoms are coordinated by seven iron atoms in the form of a mono-capped trigonal prism . Fe2B contains single boron atoms in a square antiprismatic iron atom coordination .Chemical Reactions Analysis
The kinetics of growth of the Fe2B face is described using a mathematical model, in which the evolution of the growth of the boride layers is assumed to be controlled by the boron diffusion by means of a dimensional analysis of Fick’s second law . The mechanisms of the formation of Fe2AlB2 were elucidated using synchrotron-based in situ X-ray diffraction .Physical And Chemical Properties Analysis
Iron boride (Fe2B) takes the form of a grey powder that is insoluble in water . The density of Fe2B is 7.15 g/cm³ .Aplicaciones Científicas De Investigación
Surface Hardening of Steel
Iron borides are part of the steel boriding process widely used in the steel industry . Due to their extreme hardness, brittleness, micro-alloying with iron, and chemical inertness, borides are used to increase the hardenability of steel . The formation of iron borides during the boriding of steel alloys consists of two main reactions: nucleation of the iron boride particles on the surface of the substrate and a diffusive process where the layer starts to grow on the metallic surface .
Enhancing Mechanical Properties of Metal Matrix Composites
Iron boride (Fe2B) is used as an additive in metal matrix composites to enhance mechanical properties . The addition of Fe2B can significantly improve the hardness and wear resistance of the composite material .
Replacement for Tungsten Carbide in Cutting Tools
Iron boride can serve as a replacement for tungsten carbide in cutting tools . Due to its high hardness and wear resistance, it can effectively improve the service life and cutting performance of the tools .
Component in Armor Materials
Fe2B is also used as a component in armor materials . Its high hardness and brittleness make it an excellent material for absorbing and distributing impact forces, thereby enhancing the protective capabilities of the armor .
Cathodic Reduction and Thermal Diffusion-Based Boriding
A new molten salt electrolysis method called CRTD-Bor (Cathodic Reduction and Thermal Diffusion-based boriding) has been developed for boriding AISI 304L stainless steels . This method is fast and green, and it can effectively control the thickness, morphology, and hardness of boride layers grown on the steel .
Fenton Oxidation for Pollutant Degradation
Iron boride (FeB) has been proposed as a new material to sustainably decompose H2O2 to generate hydroxyl radicals . These radicals can non-selectively degrade a wide array of refractory organic pollutants, making FeB a promising material for environmental remediation .
Mecanismo De Acción
Target of Action
Iron boride (Fe2B) primarily targets the surface of materials, particularly steel substrates . The compound forms a hardening coating on the surface, enhancing the material’s properties such as hardness, wear resistance, and corrosion resistance .
Mode of Action
Iron boride interacts with its target through a process known as boriding . This thermochemical process involves the diffusion of boron atoms into the surface layer at high temperatures . The result is the formation of iron boride phases, including Fe2B and FeB . The Fe2B phase is preferred due to its less brittle nature compared to FeB .
Biochemical Pathways
The formation of iron boride involves a series of reactions that occur during the boriding process . The process starts with the diffusion of boron atoms into the surface layer of the material at high temperatures . This leads to the formation of iron boride phases, including Fe2B and FeB . A phase homogenization step can be adapted to eliminate the brittle FeB layer .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of materials science, we can consider the analogous properties of iron boride. The ‘absorption’ and ‘distribution’ of boron atoms occur during the boriding process, where boron atoms diffuse into the surface layer of the material . The ‘metabolism’ can be considered as the formation of iron boride phases
Result of Action
The result of iron boride’s action is the formation of a hard, wear-resistant, and corrosion-resistant coating on the surface of the material . This coating enhances the material’s properties, making it more durable and long-lasting . For instance, a 40-µm-thick Fe2B layer exhibiting 1700 ± 100 HV on the surface can be grown with excellent adhesion to the substrate .
Action Environment
The action of iron boride is influenced by several environmental factors, including temperature, processing time, and the presence of other elements . For instance, the boriding process is carried out at temperatures ranging from 950 to 1050 °C . The processing time also affects the thickness and hardness of the boride layers . Additionally, the presence of other elements, such as carbon, can influence the formation of iron boride phases .
Safety and Hazards
When handling Fe2B, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Iron borides possess useful properties such as magnetism, electrical conductivity, corrosion resistance, and extreme hardness . Some iron borides have found use as hardening coatings for iron . A new molten salt electrolysis method called CRTD-Bor (Cathodic Reduction and Thermal Diffusion-based boriding) was chosen due to its fast and green nature for boriding . This method was carried out in a borax-based molten electrolyte at temperatures ranging from 950 to 1050 °C for periods of 15 to 60 min at a constant current density of 200 mA/cm² .
Propiedades
InChI |
InChI=1S/B.2Fe | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZRQFSRALZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[Fe].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015517 | |
| Record name | Diiron boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron boride (Fe2B) | |
CAS RN |
12006-85-8 | |
| Record name | Iron boride (Fe2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron boride (Fe2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diiron boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is iron boride (Fe2B) typically formed on steel surfaces?
A1: Iron boride (Fe2B) layers are typically formed on steel surfaces through a high-temperature thermochemical treatment called boriding. This process involves the diffusion of boron atoms into the steel substrate, where they react with iron atoms to form iron borides like Fe2B and FeB. [, , ]
Q2: What are the different methods used for boriding?
A2: Common boriding methods include: * Pack boriding: Packing steel components in a powder mixture containing a boron source (e.g., boron carbide) and an activator (e.g., sodium fluoride). [, ]* Liquid boriding: Immersing steel components in a molten salt bath containing boron compounds. [] * Paste boriding: Applying a boron-rich paste to the steel surface before heat treatment. [, ]* Electron-beam boriding: Utilizing a focused electron beam to enhance boron diffusion into the steel surface. [, ]
Q3: What factors influence the growth kinetics of iron boride layers?
A3: The growth kinetics of iron boride layers are influenced by several factors, including: * Boriding temperature: Higher temperatures accelerate boron diffusion, leading to thicker layers. [, , ]* Boriding time: Longer exposure times also result in thicker layers. [, , ] * Chemical composition of the steel substrate: The presence of alloying elements in the steel can affect boron diffusion rates and the resulting boride layer thickness and composition. [, ]* Boron potential of the boriding medium: A higher boron potential promotes faster diffusion and thicker layers. []
Q4: What is the crystal structure of Fe2B?
A4: Fe2B crystallizes in the tetragonal crystal system, specifically the I4/mcm space group. [] This structure consists of single boron atoms residing within a square antiprismatic coordination environment created by surrounding iron atoms.
Q5: How does the presence of carbon affect the properties of Fe2B?
A5: Carbon can substitute for boron atoms in the Fe2B lattice, affecting its properties. Studies suggest that carbon doping leads to minor lattice strain and influences the physical characteristics of the boride. [] The extent of carbon substitution depends on the temperature, with estimates suggesting it can replace 3–8% of boron atoms. []
Q6: What are the key properties of Fe2B that make it desirable for various applications?
A6: Fe2B is known for its:
- High hardness: This makes it suitable for wear-resistant coatings. [, , , ]
- Good wear resistance: Fe2B coatings can significantly improve the wear resistance of steel components. [, ]
- Corrosion resistance: Depending on the environment, Fe2B can offer improved corrosion resistance compared to untreated steel. []
Q7: What are the main applications of Fe2B coatings?
A7: Fe2B coatings are primarily used to enhance the surface properties of steel components in applications requiring high wear and impact resistance, such as: * Cutting tools: Improving cutting performance and tool life. []* Dies and molds: Enhancing wear resistance and extending service life. [, ]* Gears and bearings: Reducing friction and wear under heavy loads. []* Structural components: Improving surface hardness and wear resistance for applications in demanding environments. []
Q8: How does the presence of Fe2B affect the impact behavior of iron-based composites?
A8: Research on iron-based composites reinforced with boron carbide (B4C) particles found that in-situ synthesized Fe2B phases significantly influence impact properties. [] While Fe2B enhances hardness, excessive B4C content (over 10%) can lead to porosity, negatively impacting contact forces and fracture energy. []
Q9: Can Fe2B be synthesized in nanoparticle form?
A10: Yes, Fe2B nanoparticles can be synthesized using methods like the reduction of iron ions by sodium borohydride. [] These nanoparticles have shown interesting magnetic properties, including superparamagnetism and ferromagnetism. []
Q10: What are some current research areas focusing on Fe2B?
A10: Current research on Fe2B includes:
- Optimizing boriding processes: Researchers are continually exploring ways to improve the efficiency and controllability of boriding processes to tailor the properties of Fe2B layers. [, ]
- Developing novel boriding techniques: New techniques, such as electron-beam boriding, are being investigated to overcome the limitations of traditional methods and achieve specific coating characteristics. [, ]
- Exploring new applications: Researchers are actively seeking to expand the application range of Fe2B by leveraging its unique properties in fields like magnetism and catalysis. []
- Understanding the role of alloying elements: Further research is needed to fully comprehend the influence of various alloying elements on the formation and properties of Fe2B layers. []
Q11: What are the limitations of using Fe2B coatings?
A12: * Brittleness: Like many borides, Fe2B can be brittle, which may limit its application in situations requiring high impact or flexural strength. [, ]* High processing temperatures: Boriding processes typically require high temperatures, which may not be suitable for all steel grades or component geometries. [, , ]* Control over layer thickness and uniformity: Achieving precise control over the thickness and uniformity of Fe2B layers can be challenging, particularly with some boriding methods. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



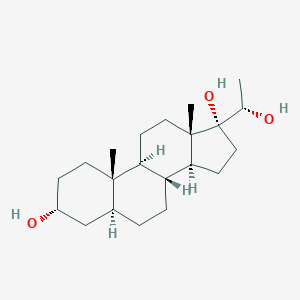

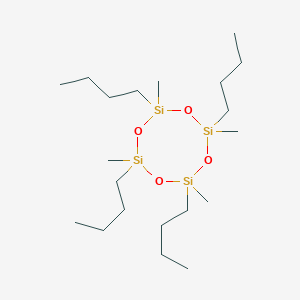
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)

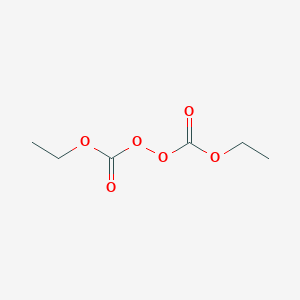

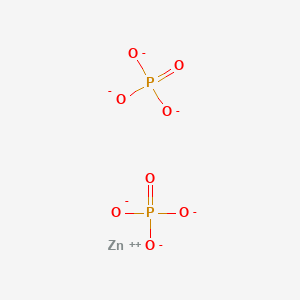
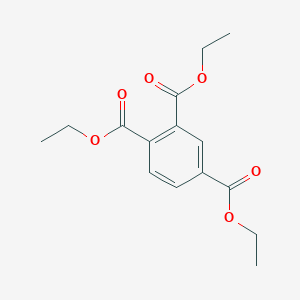
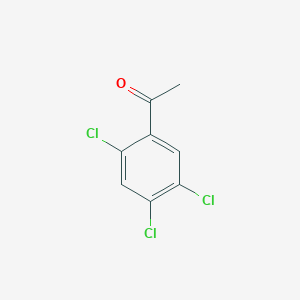
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
